molecular formula C11H23Cl3N4 B2883653 N'-[(6-Aminopyridin-3-yl)methyl]-N,N,N'-trimethylethane-1,2-diamine;trihydrochloride CAS No. 2445792-48-1

N'-[(6-Aminopyridin-3-yl)methyl]-N,N,N'-trimethylethane-1,2-diamine;trihydrochloride

Cat. No. B2883653
M. Wt: 317.68
InChI Key: VJXGJQWGCWZSNW-UHFFFAOYSA-N
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Description

The compound “N’- (6-aminopyridin-3-yl)-N- (2-cyclopentylethyl)-4-methyl-benzene-1,3-dicarboxamide” is a small molecule with the chemical formula C21H26N4O2 . It belongs to the class of organic compounds known as benzamides, which are organic compounds containing a carboxamido substituent attached to a benzene ring .


Molecular Structure Analysis

The molecular structure of the related compound “N’- (6-aminopyridin-3-yl)-N- (2-cyclopentylethyl)-4-methyl-benzene-1,3-dicarboxamide” has been analyzed and its weight is reported to be 366.4567 .


Physical And Chemical Properties Analysis

The physical and chemical properties of the related compound “N- [ (6-chloropyridin-3-yl)methyl]-N-methylethanimidamide hydrochloride” are reported. It has a molecular weight of 234.13 and is stored at room temperature .

Safety And Hazards

The safety information for the related compound “N- [ (6-chloropyridin-3-yl)methyl]-N-methylethanimidamide hydrochloride” indicates that it has some hazards, including being harmful if swallowed, causing skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

While specific future directions for your compound are not available, the development of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives for anti-tubercular activity suggests a potential direction for similar compounds .

properties

IUPAC Name

N'-[(6-aminopyridin-3-yl)methyl]-N,N,N'-trimethylethane-1,2-diamine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4.3ClH/c1-14(2)6-7-15(3)9-10-4-5-11(12)13-8-10;;;/h4-5,8H,6-7,9H2,1-3H3,(H2,12,13);3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXGJQWGCWZSNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)CC1=CN=C(C=C1)N.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(6-Aminopyridin-3-yl)methyl]-N,N,N'-trimethylethane-1,2-diamine;trihydrochloride

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